Pimelea factor P1

Description

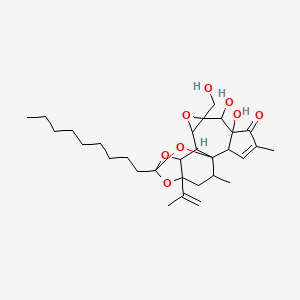

Pimelea factor P1 is a diterpenoid compound associated with the Pimelea genus (Thymelaeaceae family), a group of plants known for their bioactive secondary metabolites. Instead, the evidence highlights structurally and functionally related compounds, such as Pimelea factors P2, P3, S6, S7, simplexin, and other daphnane-type diterpenes. These compounds exhibit diverse biological activities, including cytotoxicity, antiviral effects, and livestock toxicity .

Properties

Molecular Formula |

C30H44O8 |

|---|---|

Molecular Weight |

532.7 g/mol |

IUPAC Name |

6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |

InChI |

InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3 |

InChI Key |

JAQJQYMDHBSCKO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |

Synonyms |

simplexin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pimelea Factor P2 and P3

- Source and Structure : Isolated from Wikstroemia chamaedaphne (syn. Pimelea), these compounds belong to the daphnane diterpene class. P2 and P3 share a 1-alkyldaphnane orthoester backbone but differ in side-chain modifications .

- Bioactivity: Antiviral Activity: Both compounds activate latent HIV in J-Lat cells, with P3 showing 51.97% activation at 160 nM, outperforming the positive control prostratin . Cytotoxicity: P3 exhibits potent cytotoxicity (TC₅₀ = 3.24–7.30 µg/mL) in hepatocellular carcinoma cells, linked to its epoxy and hydroxyl groups .

Pimelea Factor S6 and S7

- Source : Derived from the same plant as P2/P3, these compounds are structurally related but feature distinct oxygenation patterns .

- Bioactivity :

Simplexin

Functional Comparison of Key Compounds

Ecological and Pharmacological Implications

- Antiviral Potential: Pimelea factors P2/P3 are promising leads for HIV cure research due to their latency-reversing potency .

- Agricultural Hazard : Simplexin and related diterpenes pose significant risks to livestock, requiring targeted management strategies like rotational grazing and herbicide use .

Q & A

Basic: What methodologies are recommended for isolating secondary metabolites such as Pimelea factor P1 from Pimelea species, and how can extraction efficiency be optimized?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification via HPLC or column chromatography. Optimization requires adjusting parameters such as solvent polarity, temperature, and extraction duration. Comparative studies across Pimelea taxa reveal significant yield variations due to genetic differences in secondary metabolite biosynthesis. For example, combining morphological identification with molecular barcoding ensures accurate species selection, which directly impacts yield .

Advanced: What phylogenetic approaches are most effective in resolving taxonomic uncertainties within the genus Pimelea that may impact the study of its secondary metabolites?

Combining multi-locus molecular markers (e.g., nuclear ITS and chloroplast matK) with morphological data improves phylogenetic resolution. Bayesian inference and maximum-likelihood analyses, using partitioned models to account for evolutionary rate heterogeneity, are critical. Increased taxon sampling and data concatenation strategies reduce polytomies, particularly in closely related species, which is essential for correlating phylogenetic clades with metabolite profiles .

Basic: How should researchers design in vitro experiments to assess the bioactivity of plant-derived compounds like this compound while ensuring reproducibility?

Standardized protocols include using authenticated cell lines (e.g., HepG2 for liver toxicity studies), validating compound purity via NMR and mass spectrometry, and implementing dose-response assays with triplicate technical replicates. Reporting should follow STARD guidelines for experimental transparency, including detailed descriptions of negative controls and solvent effects .

Advanced: What strategies can address gene tree discordance in chloroplast genomes when reconstructing the evolutionary history of Pimelea species?

Analyzing protein-coding and non-coding regions separately helps identify conflicting phylogenetic signals. Concordance factors (CFs) quantify nodal support across gene trees, while coalescent-based species tree methods (e.g., ASTRAL) account for incomplete lineage sorting. Discordance may reflect hybridization events, requiring network analyses (e.g., SplitsTree) to model reticulate evolution .

Basic: What statistical methods are appropriate for analyzing the ecological correlates of secondary metabolite production in Pimelea populations?

Multivariate analyses (e.g., PCA, MANOVA) correlate environmental variables (soil pH, precipitation) with metabolite levels. Generalized linear mixed models (GLMMs) control for spatial autocorrelation, while subsampling protocols (e.g., stratified random sampling) minimize bias in field collections .

Advanced: How can multi-omics approaches be integrated to elucidate the biosynthetic pathways of specialized metabolites in non-model plants like Pimelea?

Transcriptomics identifies candidate genes (e.g., cytochrome P450s), while metabolomics (LC-MS/MS) profiles intermediate compounds. Phylogenetic footprinting across related species pinpoints conserved biosynthetic clusters. Functional validation via heterologous expression in Nicotiana benthamiana confirms enzymatic activity .

Basic: What are the key considerations for ensuring sample representativeness in phytochemical studies of Pimelea populations?

Stratified sampling across microhabitats, documentation of developmental stages (vegetative vs. flowering), and voucher specimen deposition in herbaria are mandatory. Subsampling should follow ISO guidelines to reduce particle size heterogeneity, with particle size distribution (PSD) analysis ensuring homogeneity .

Advanced: How can conflicting phylogenetic signals from different molecular markers be reconciled in Pimelea systematics?

Supermatrix approaches concatenate markers under partitioned models, while gene-tree-species-tree frameworks (e.g., BEAST) account for discordance. Bootstrap proportions >70% and Bayesian posterior probabilities >0.95 indicate robust clades. Incongruence may necessitate re-evaluating orthology or contamination in sequence data .

Basic: What frameworks should guide the formulation of research questions when investigating the ecological roles of this compound?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) defines study scope, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate feasibility. For example: "Does P1 production in Pimelea trichostachya (Population) vary under drought stress (Intervention) compared to well-watered conditions (Comparison) over six months (Time)?" .

Advanced: What experimental designs are optimal for quantifying the heritability of secondary metabolite traits in Pimelea under controlled environmental conditions?

Common garden experiments with clonal replicates eliminate environmental variance. LC-MS quantifies P1 variation, while narrow-sense heritability (ℎ²) is calculated using ANOVA-based partitioning of genetic variance. Genome-wide association studies (GWAS) identify SNPs linked to metabolite traits, validated via QTL mapping .

Notes on Methodology and Citations

- Avoiding Bias : Stratified sampling and blinded data analysis mitigate observer bias in ecological studies .

- Data Reproducibility : Detailed Materials and Methods sections, including reagent lot numbers and instrument calibration dates, are critical .

- Ethical Compliance : Non-destructive sampling protocols and CITES permits are required for endangered Pimelea species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.